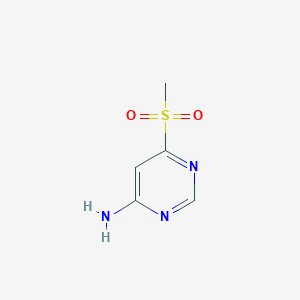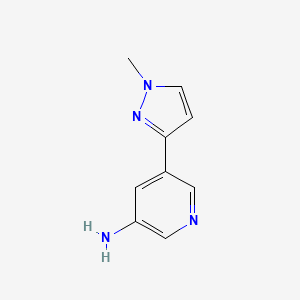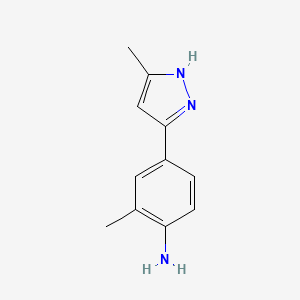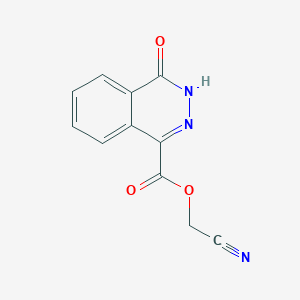
6-Methoxy-2-methylquinoline-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-methylquinoline-4-carbohydrazide, also known as MMQ, is a synthetic compound that has been widely used in scientific research. MMQ has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methylquinoline-4-carbohydrazide is not fully understood. However, it has been suggested that 6-Methoxy-2-methylquinoline-4-carbohydrazide may exert its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. 6-Methoxy-2-methylquinoline-4-carbohydrazide has also been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
6-Methoxy-2-methylquinoline-4-carbohydrazide has been found to possess several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. 6-Methoxy-2-methylquinoline-4-carbohydrazide has also been found to inhibit the activity of HDACs, which are involved in the regulation of gene expression. Additionally, 6-Methoxy-2-methylquinoline-4-carbohydrazide has been found to possess anti-viral activity against several viruses.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-Methoxy-2-methylquinoline-4-carbohydrazide is its wide range of biological activities. 6-Methoxy-2-methylquinoline-4-carbohydrazide has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new therapeutics. However, one of the limitations of 6-Methoxy-2-methylquinoline-4-carbohydrazide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for 6-Methoxy-2-methylquinoline-4-carbohydrazide research. One area of interest is the development of 6-Methoxy-2-methylquinoline-4-carbohydrazide-based therapeutics for the treatment of inflammatory diseases, cancer, and viral infections. Another area of interest is the elucidation of the mechanism of action of 6-Methoxy-2-methylquinoline-4-carbohydrazide, which could provide insights into the development of new drugs that target specific signaling pathways. Additionally, there is a need for further studies to explore the potential side effects and toxicity of 6-Methoxy-2-methylquinoline-4-carbohydrazide, which will be important for the development of safe and effective drugs.
Synthesis Methods
6-Methoxy-2-methylquinoline-4-carbohydrazide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-methylquinoline-4-carboxylic acid with hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with methoxyamine hydrochloride to yield 6-Methoxy-2-methylquinoline-4-carbohydrazide.
Scientific Research Applications
6-Methoxy-2-methylquinoline-4-carbohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 6-Methoxy-2-methylquinoline-4-carbohydrazide has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 6-Methoxy-2-methylquinoline-4-carbohydrazide has been found to have anti-viral activity against several viruses, including HIV-1 and HCV.
properties
IUPAC Name |
6-methoxy-2-methylquinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-7-5-10(12(16)15-13)9-6-8(17-2)3-4-11(9)14-7/h3-6H,13H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKOPQUHDPVJIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-methylquinoline-4-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid](/img/structure/B7637578.png)


![2-(2-chloro-4-fluorophenoxy)-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7637595.png)

![N-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylaniline](/img/structure/B7637613.png)

![4-bromo-N-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B7637623.png)

![N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B7637636.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,5-dimethylbenzamide](/img/structure/B7637639.png)
![(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7637645.png)
![(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide](/img/structure/B7637651.png)
